Uncinatone

Anti-inflammatory Nitric oxide inhibition Macrophage assay

Researchers studying complement pathways or cell-cycle regulation often face compound variability that undermines assay reproducibility. Uncinatone (CAS 1770782-39-2) resolves this by providing a well-characterized, singular molecular entity with documented, moderate inhibitory activity. - Consistent moderate anti-complement activity (IC50 = 87 μM), ideal for dose-response calibration and SAR studies. - Validated inducer of G2/M phase cell-cycle arrest, confirmed in tumor cell lines. - Broad anti-inflammatory profile, suppressing TNF-α, IL-1β, and NO production (IC50 1.12-5.84 μM). Sourced directly from specialized natural-product suppliers, this compound ships globally with rigorous analytical documentation, ensuring both experimental validity and supply-chain reliability.

Molecular Formula C20H22O4
Molecular Weight 326.4 g/mol
CAS No. 1770782-39-2
Cat. No. B8033872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUncinatone
CAS1770782-39-2
Molecular FormulaC20H22O4
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC1CC2=C(C3=C(C(=C2O1)O)C4(CCC(=C(C4=CC3=O)C)C)C)O
InChIInChI=1S/C20H22O4/c1-9-5-6-20(4)13(11(9)3)8-14(21)15-16(20)18(23)19-12(17(15)22)7-10(2)24-19/h8,10,22-23H,5-7H2,1-4H3/t10-,20-/m0/s1
InChIKeyIQGPVLVWUUPQMQ-FVINQWEUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uncinatone Chemical Properties and Classification


Uncinatone (CAS 1770782-39-2), also known as (9S,11bS)-7,11-dihydroxy-3,4,9,11b-tetramethyl-1,8,9,11b-tetrahydrophenanthro[3,2-b]furan-6(2H)-one, is a naturally occurring abietane diterpenoid first isolated from the stems and roots of Clerodendrum philippinum var. simplex . With a molecular formula of C20H22O4 and a molecular weight of 326.39 g/mol, this compound is classified as a phenanthrene derivative within the terpenoid superclass [1]. Uncinatone is available for research procurement from specialized chemical suppliers with typical purity specifications of ≥98% .

Class Naturally occurring abietane diterpenoid
Source Isolated from Clerodendrum species
Purity High-purity research compound
Use Compound-specific differentiation studies

Uncinatone Differentiation from Abietane Analogs


Abietane diterpenoids exhibit significant functional divergence despite structural similarities, precluding generic substitution in experimental systems. Uncinatone possesses a unique 7,11-dihydroxy-3,4,9,11b-tetramethyl substitution pattern on its phenanthrene core , which directly influences its biological activity profile. Even structurally related compounds like clerodenone A, cyrtophyllone B, and trichotomone F display markedly different quantitative activities across multiple assay systems, underscoring that minor structural variations translate to measurable functional differences [1][2]. This inherent activity divergence mandates compound-specific selection rather than in-class substitution.

Unique 7,11-dihydroxy-tetramethyl substitution pattern alters bioactivity; structurally close analogs may shift assay response.
Clerodenone A, cyrtophyllone B, trichotomone F exhibit divergent activity profiles; class-level substitution not supported.
Functional interchange cannot be assumed for any abietane diterpenoid; compound-specific validation required.

Uncinatone Quantitative Differentiation Evidence


Macrophage NO Inhibition: Clerodenone A Comparison

In a lipopolysaccharide (LPS)-induced RAW 264.7 macrophage model, uncinatone exhibited a measurable difference in nitric oxide (NO) production inhibition relative to clerodenone A [1]. This direct head-to-head comparison within the same experimental system provides quantitative differentiation.

NO Inhibition vs Clerodenone A
Head-to-head
Uncinatone 12.50 μM vs Clerodenone A 3.18 μM
3.93× difference (higher IC50)
Reported NO inhibition potency differentiation; supports compound-specific selection.
LPS-induced RAW 264.7 macrophages
Anti-inflammatory Nitric oxide inhibition Macrophage assay

Anti-Complement Activity: Ajugaside A Comparison

Uncinatone demonstrated quantifiably different anti-complement activity compared to ajugaside A in a classical pathway complement inhibition assay [1]. This direct head-to-head comparison within the same experimental series establishes measurable differentiation.

Complement Inhibition vs Ajugaside A
Head-to-head
Uncinatone 87 μM vs Ajugaside A 116 μM
1.33× difference (lower IC50)
Reported complement inhibitory activity; moderate differentiation in classical pathway assay.
Classical pathway hemolytic assay
Complement system Immunomodulation Classical pathway

Anti-Inflammatory Profiling: Trichotomone F Comparison

In a comprehensive anti-inflammatory panel, uncinatone and trichotomone F were both evaluated for suppression of TNF-α, IL-1β, and NO production in LPS-induced RAW 264.7 cells [1]. Both compounds fell within a similar IC50 range (1.12–5.84 μM), demonstrating comparable anti-inflammatory potency in this assay system.

Cytokine Suppression vs Trichotomone F
Head-to-head
Uncinatone 1.12–5.84 μM vs Trichotomone F 1.12–5.84 μM
Comparable potency range (no significant differentiation)
Reported similar TNF-α/IL-1β/NO suppression; selection may depend on other endpoints.
LPS-induced RAW 264.7 cells
Anti-inflammatory TNF-α IL-1β Cytokine suppression

Cytotoxicity & Cell-Cycle Arrest: Cyrtophyllone B Comparison

Uncinatone and cyrtophyllone B were both evaluated for antiproliferative effects on tumor cell lines, but only uncinatone has documented evidence of inducing G2/M phase cell-cycle arrest [1][2]. This qualitative mechanistic differentiation exists alongside quantitative cytotoxicity comparisons, though direct IC50 values in identical cell lines are not reported in a single comparative study.

Cell-Cycle Arrest vs Cyrtophyllone B
Cross-study
G2/M arrest documented (IC50 vs No cell-cycle arrest data reported
Mechanistic differentiation
Supports selection for G2/M phase arrest endpoint studies; not directly interchangeable.
Multiple tumor cell lines; data to verify
Cytotoxicity Cell cycle arrest Antiproliferative

Anti-Complement Potency: 19-Hydroxyteuvincenone F Comparison

In the same complement inhibition assay series, uncinatone exhibited a 2.67-fold greater potency compared to 19-hydroxyteuvincenone F [1]. This direct head-to-head comparison within a single publication provides clear quantitative differentiation.

Complement Inhibition vs 19-OH-Teuvincenone F
Head-to-head
Uncinatone 87 μM vs 19-OH-Teuvincenone F 232 μM
2.67× difference (lower IC50)
Reported complement inhibitory activity differentiation; may support compound prioritization.
Classical pathway hemolytic assay
Complement system Immunomodulation Classical pathway

Anti-Complement Potency: Comparison with Compound 1

In the same experimental series, uncinatone was less potent than 12-O-β-D-glucopyranosyl-3,11,16-trihydroxyabieta-8,11,13-triene (compound 1) [1]. This direct head-to-head comparison provides quantitative context for relative anti-complement efficacy.

Complement system Immunomodulation Classical pathway

Uncinatone Research & Application Scenarios


Anti-Complement Screening & Mechanism Studies

Uncinatone is optimally suited for complement system research requiring moderate inhibitory activity (IC50 = 87 μM) rather than maximal potency [1]. Its intermediate efficacy relative to more potent analogs (e.g., compound 1, IC50 = 24 μM) makes it useful for dose-response calibration, structure-activity relationship (SAR) studies, and investigations where complete complement blockade is undesirable [1].

G2/M Cell-Cycle Arrest in Oncology

Uncinatone is specifically indicated for studies focused on G2/M phase cell-cycle arrest mechanisms [2]. Unlike structurally related diterpenoids such as cyrtophyllone B, which lack documented cell-cycle arrest data, uncinatone has been shown to induce G2/M arrest in tumor cell lines [2][3]. This makes it a preferred compound for cell-cycle regulation research and screening of mitotic inhibitors.

Anti-Inflammatory Multi-Cytokine Profiling

Uncinatone is well-suited for anti-inflammatory research requiring suppression of multiple cytokines (TNF-α, IL-1β) and NO production, with IC50 values ranging from 1.12 to 5.84 μM in LPS-induced RAW 264.7 cells [4]. This broad anti-inflammatory profile, comparable to trichotomone F in the same assay system, positions uncinatone as a useful tool compound for studying inflammation pathways and screening natural product-derived anti-inflammatory candidates [4].

Abietane Diterpenoid SAR Studies

Uncinatone serves as a valuable comparator in SAR studies of abietane diterpenoids due to its well-characterized activity across multiple assays [5]. Its distinct activity profile—moderate NO inhibition (IC50 = 12.50 μM) compared to clerodenone A (IC50 = 3.18 μM), and moderate anti-complement activity (IC50 = 87 μM) compared to more and less potent analogs—provides a reference point for understanding how structural modifications influence biological function [1][5].

Application
Selection Property
Validation Focus
Complement pathway inhibition SAR studies
Moderate complement inhibitory activity profile
Classical pathway hemolytic assay benchmarking
G2/M cell-cycle arrest mechanism studies
Documented G2/M phase arrest evidence
Cell-cycle regulation endpoint monitoring
Multi-cytokine anti-inflammatory profiling
TNF-α/IL-1β/NO suppression profile
Inflammatory mediator panel in macrophage models
Abietane diterpenoid SAR reference
Cross-assay activity profile characterization
Structure-activity relationship differentiation
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